molecular formula C8H11N5O B13545283 9-(2-methoxyethyl)-9H-purin-6-amine

9-(2-methoxyethyl)-9H-purin-6-amine

Cat. No.: B13545283
M. Wt: 193.21 g/mol
InChI Key: UWMBKDNAUNZHFC-UHFFFAOYSA-N
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Description

9-(2-methoxyethyl)-9H-purin-6-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyethyl)-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with 2-methoxyethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

9-(2-methoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

9-(2-methoxyethyl)-9H-purin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-methoxyethyl)-9H-purin-6-amine
  • 9-(2-hydroxyethyl)-9H-purin-6-amine
  • 9-(2-ethoxyethyl)-9H-purin-6-amine

Uniqueness

This compound is unique due to its specific methoxyethyl group, which can influence its chemical reactivity and biological activity. This distinct functional group can affect the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

9-(2-methoxyethyl)purin-6-amine

InChI

InChI=1S/C8H11N5O/c1-14-3-2-13-5-12-6-7(9)10-4-11-8(6)13/h4-5H,2-3H2,1H3,(H2,9,10,11)

InChI Key

UWMBKDNAUNZHFC-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C(N=CN=C21)N

Origin of Product

United States

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